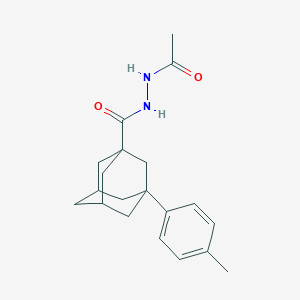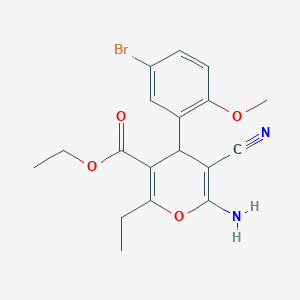
N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide
描述
N-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic derivative of amantadine, a drug used to treat Parkinson's disease and influenza. Memantine is used to treat Alzheimer's disease and other dementia-related disorders. It is a promising drug that has been shown to improve cognitive function in patients with Alzheimer's disease.
作用机制
N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. The NMDA receptor is overactivated in Alzheimer's disease, leading to neuronal damage and cognitive decline. N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide blocks the receptor in a non-competitive manner, which means it does not interfere with the normal functioning of the receptor. This allows for the normal transmission of signals between neurons while preventing excessive activation of the receptor.
Biochemical and Physiological Effects:
N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease. N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide also reduces the production of pro-inflammatory cytokines, which are involved in the inflammatory response that occurs in Alzheimer's disease. In addition, N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide has several advantages for use in lab experiments. It is a well-characterized drug that has been extensively studied for its therapeutic potential in Alzheimer's disease. It is also relatively easy to administer and has a low toxicity profile. However, N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide has some limitations for use in lab experiments. It has a short half-life, which means it must be administered frequently to maintain therapeutic levels in the brain. In addition, N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties. Another area of research is the identification of new therapeutic targets for N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide. N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to have a number of beneficial effects beyond its NMDA receptor-blocking activity, and further research is needed to fully understand these effects. Finally, there is a need for more clinical trials to evaluate the efficacy of N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide in other neurological disorders beyond Alzheimer's disease.
科学研究应用
N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide has also been studied for its potential to treat other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
N'-acetyl-3-(4-methylphenyl)adamantane-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13-3-5-17(6-4-13)19-8-15-7-16(9-19)11-20(10-15,12-19)18(24)22-21-14(2)23/h3-6,15-16H,7-12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCSQHPUMYJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-3-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-acetyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4885269.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylthio)propanamide](/img/structure/B4885272.png)
![N-(2-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B4885279.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885280.png)
![1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4885284.png)

![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B4885297.png)

![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine](/img/structure/B4885337.png)
![3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B4885365.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4885366.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4885371.png)
![N-allyl-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4885378.png)